Sodium 2-morpholin-4-ylthieno[2,3-d][1,3]thiazole-5-carboxylate
Description
Sodium 2-morpholin-4-ylthieno[2,3-d][1,3]thiazole-5-carboxylate is a heterocyclic compound featuring a fused thieno[2,3-d]thiazole core substituted with a morpholine group at the 2-position and a sodium carboxylate at the 5-position. The sodium carboxylate enhances water solubility, making it advantageous for pharmaceutical formulations compared to its ester or acid counterparts. Its synthesis likely involves saponification of ethyl thieno[2,3-d]thiazole-5-carboxylate, though direct decarboxylation of the free acid is challenging due to volatility .
Properties
IUPAC Name |
2-morpholin-4-ylthieno[2,3-d][1,3]thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S2/c13-9(14)7-5-6-8(16-7)11-10(17-6)12-1-3-15-4-2-12/h5H,1-4H2,(H,13,14)/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTGCUYNLGZDRD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(S2)C=C(S3)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N2O3S2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Sodium 2-morpholin-4-ylthieno[2,3-d][1,3]thiazole-5-carboxylate is a derivative of thiazole, a heterocyclic organic compound. Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug). .
Mode of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. These effects suggest that this compound may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it is likely that this compound affects multiple biochemical pathways.
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, suggesting that this compound may have a range of molecular and cellular effects.
Biological Activity
Sodium 2-morpholin-4-ylthieno[2,3-d][1,3]thiazole-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Name : this compound
- CAS Number : 1092301-37-5
- Molecular Formula : C10H10N2O3S2
- Molar Mass : 270.33 g/mol
The compound features a thieno-thiazole core, which is known for various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Anticancer Activity
The compound has shown promise in anticancer research. A study focused on its effects on cancer cell lines revealed that it induces apoptosis through the activation of caspase pathways. Additionally, it was found to inhibit the proliferation of cancer cells by interfering with cell cycle progression.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Mechanism of Action |
|---|---|---|
| Antimicrobial | Effective against Gram-positive/negative bacteria | Disruption of cell wall synthesis |
| Anticancer | Induces apoptosis in cancer cell lines | Activation of caspase pathways; inhibition of cell proliferation |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic processes critical for pathogen survival.
- Cell Cycle Interference : It disrupts the normal progression of the cell cycle in cancer cells, leading to increased apoptosis.
- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels within cells, contributing to oxidative stress and subsequent cell death.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results showed a minimum inhibitory concentration (MIC) as low as 8 µg/mL for certain strains, indicating strong antimicrobial potential .
Study 2: Anticancer Potential
In a separate investigation focusing on its anticancer properties, this compound was tested on human breast cancer cell lines. The compound significantly reduced cell viability by approximately 70% at a concentration of 50 µM after 48 hours. Flow cytometry analysis confirmed that this reduction was primarily due to apoptosis induction .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that sodium 2-morpholin-4-ylthieno[2,3-d][1,3]thiazole-5-carboxylate exhibits promising anticancer properties. In vitro tests have shown that this compound can inhibit the growth of various cancer cell lines, including breast and bladder cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Study : A study published in Acta Crystallographica demonstrated that compounds related to thiazole derivatives can significantly reduce tumor growth in xenograft models when administered at specific dosages .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that this compound possesses effective antibacterial properties against several strains of bacteria, including resistant strains.
Data Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
This table summarizes the MIC values obtained from various assays, indicating the potential for development as an antimicrobial agent.
Enzyme Inhibition Studies
This compound has been investigated as a potential inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting phosphoinositide 3-kinase (PI3K), an enzyme often implicated in cancer progression.
Case Study : A study focused on PI3K inhibitors demonstrated that compounds similar to this compound could effectively disrupt signaling pathways critical for tumor survival and proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl Thieno[2,3-d]thiazole-5-carboxylate
- Structure : Lacks the morpholine substituent and contains an ethyl ester instead of a sodium carboxylate.
- Synthesis : Prepared via nucleophilic substitution of 4-chlorothiazole-5-carbaldehyde intermediates. Saponification yields the free acid, which is highly volatile and resists decarboxylation, necessitating stabilization as the sodium salt for practical use .
- Key Difference : The sodium carboxylate in the target compound improves stability and solubility compared to the ethyl ester.
Methyl 4H-pyrrolo[2,3-d]thiazole-5-carboxylate
- Structure : Features a pyrrolo[2,3-d]thiazole core with a methyl ester at the 5-position.
- Properties : Molecular formula C₇H₆N₂O₂S, molar mass 182.2 g/mol, predicted pKa ~11.47. Requires storage at 2–8°C, indicating lower stability than the sodium carboxylate derivative .
- Key Difference : The sodium carboxylate group in the target compound enhances aqueous solubility and shelf stability, whereas the methyl ester necessitates refrigeration.
2-(1H-Indazol-4-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine-6-carbaldehyde
- Structure: Contains a morpholin-4-yl group and a thieno[3,2-d]pyrimidine core, differing from the thieno[2,3-d]thiazole scaffold.
- The aldehyde functional group contrasts with the carboxylate, suggesting divergent reactivity .
- Key Difference : The pyrimidine core may confer distinct electronic properties and binding affinities compared to the thiazole-based target compound.
Pharmacological and Physicochemical Properties
Solubility and Stability
- Sodium Carboxylate (Target) : High water solubility due to ionic character; stable at room temperature.
- Methyl Ester () : Lower solubility in aqueous media; requires cold storage .
- Ethyl Ester/Acid () : Acid form is volatile, limiting practical applications without stabilization .
Morpholine Substitution
The morpholin-4-yl group in the target compound and the thieno[3,2-d]pyrimidine derivative () is a common pharmacophore in kinase inhibitors. However, the fused thiazole vs. pyrimidine cores may alter target selectivity or potency .
Data Table: Comparative Analysis of Key Attributes
Preparation Methods
Key Methodology:
Starting Material: Alkyl 4-(halo)-2-chloroacetoacetate derivatives are reacted with thioacetamide in the presence of an amine (preferably triethylamine) to facilitate cyclization and dehydration, forming the thiazole ring (Reference).
-
- Solvent: Acetonitrile or ethanol
- Catalyst: Amine (e.g., triethylamine) as a base
- Temperature: Reflux conditions (~78°C for ethanol)
- Reaction: Two-step process involving cyclization followed by dehydration
Outcome: Formation of 2-methylthiazole-5-carboxylate derivatives with high yields (~98%) as demonstrated in prior patents and literature.
Functionalization at the 5-Position: Introduction of Carboxylate Group
The carboxylate moiety at the 5-position is typically introduced via oxidation or carboxylation of the thiazole core.
Method:
-
- Using oxidizing agents such as potassium permanganate or cerium ammonium molybdate (CAM) to oxidize methyl groups to carboxylic acids or their salts.
- Alternatively, direct carboxylation can be achieved through carbon dioxide fixation under suitable conditions.
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- Oxidation of methylthiazole derivatives with potassium permanganate in aqueous media to yield the corresponding carboxylic acids, which are then converted to salts.
Introduction of the Morpholine Group at the 2-Position
The morpholine moiety is introduced through nucleophilic substitution or amination reactions on the thiazole ring, often via nucleophilic aromatic substitution (SNAr) or via coupling reactions.
Method:
Starting Material: A halogenated thiazole derivative (e.g., 2-chlorothieno[2,3-d]thiazole-5-carboxylate).
-
- Nucleophilic substitution with morpholine in the presence of a base such as potassium carbonate or sodium hydride.
- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Temperature: Elevated (~80–110°C) to facilitate substitution.
Outcome: Formation of the 2-(4-morpholinyl)thieno[2,3-d]thiazole-5-carboxylate salt, often as a sodium salt for enhanced stability and solubility.
Conversion to Sodium Salt
The final step involves neutralization of the carboxylic acid with a sodium base (e.g., sodium hydroxide or sodium carbonate) to afford the sodium salt, which enhances water solubility and stability.
Procedure:
- Dissolve the acid derivative in water or a suitable solvent.
- Add an equimolar amount of sodium hydroxide or sodium carbonate.
- Stir at room temperature until complete neutralization.
- Isolate the product via filtration, washing, and drying.
Summary of the Preparation Route
Data Table: Typical Reaction Conditions and Yields
Research Findings and Notes
- The cyclization of acetoacetate derivatives with thioamides is a well-established route for thiazole synthesis, with high yields and regioselectivity.
- Oxidative procedures using potassium permanganate or cerium ammonium molybdate are effective for introducing the carboxylate group at the 5-position.
- The nucleophilic substitution of halogenated thiazole intermediates with morpholine is a common strategy for introducing the morpholine ring, which enhances pharmacokinetic properties.
- Salt formation with sodium hydroxide or carbonate is straightforward, producing the desired sodium salt with improved solubility.
Q & A
Q. Example Protocol :
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| 1 | Thiourea, SOCl₂, reflux | Thiazole ring cyclization | |
| 2 | Morpholine, DMF, 80°C | Morpholine functionalization | |
| 3 | NaOH, EtOH/H₂O, reflux | Ester hydrolysis to sodium salt |
What characterization techniques are critical for confirming the structure of this compound?
Basic Research Focus
A multi-technique approach is essential:
- NMR Spectroscopy : ¹H/¹³C NMR to verify proton environments and carbon frameworks, particularly the morpholine and thienothiazole moieties .
- IR Spectroscopy : Confirmation of carboxylate (COO⁻) stretches (~1600 cm⁻¹) and morpholine C-N bonds .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing using programs like SHELXL .
Advanced Tip : For sodium salts, use D₂O exchange in NMR to distinguish labile protons and validate ionic forms .
How can researchers optimize reaction yields for morpholine-functionalized thienothiazoles?
Advanced Research Focus
Yield optimization requires addressing:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution for morpholine incorporation but may require post-reaction purification via column chromatography .
- Catalysis : Transition metals (e.g., Pd) or phase-transfer catalysts can accelerate coupling reactions .
- Temperature control : Reflux conditions for cyclization vs. lower temperatures for morpholine addition to avoid side reactions .
Case Study : Ethyl 4-methyl-thiazole-5-carboxylate derivatives achieved 77% yield using DMF-DMA under controlled reflux, highlighting the importance of stoichiometry and reaction time .
How should contradictions between NMR and X-ray data be resolved?
Advanced Research Focus
Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystal packing effects:
- Dynamic NMR : Variable-temperature NMR to detect conformational equilibria .
- Hirshfeld Surface Analysis : Compare hydrogen bonding patterns in X-ray data with NMR-derived solvent interactions .
- Computational Validation : DFT calculations to model NMR chemical shifts and correlate with experimental data .
Example : In pyrido[1,2-a]pyrimidines, isomeric intermediates (3:1 ratio) were identified via X-ray but unresolved in NMR due to rapid exchange .
What methodologies are recommended for analyzing hydrogen bonding in crystals of this compound?
Advanced Research Focus
Use graph set analysis (G. Etter’s formalism) to classify hydrogen-bonding motifs:
- Donor-Acceptor Patterns : Identify primary (e.g., N-H···O) and secondary (C-H···O) interactions .
- Software Tools : SHELXL for refining hydrogen-bond geometries and Mercury for visualizing networks .
Key Insight : Sodium carboxylates often form extended ionic networks via Na⁺···O interactions, which can dominate packing over traditional H-bonds .
How can computational modeling predict the bioactivity of this compound?
Q. Advanced Research Focus
- Molecular Docking : Use Glide XP mode to simulate binding to target proteins (e.g., DNA minor groove) .
- ADMET Profiling : Predict solubility (LogP) and metabolic stability using QSAR models .
Example : Thiazole-5-carboxamides were docked into DNA-binding sites, revealing key interactions with the morpholine moiety .
What strategies address isomerism in synthetic intermediates?
Q. Advanced Research Focus
- Chromatographic Separation : Use chiral columns or preparative TLC for diastereomers .
- Crystallographic Trapping : Co-crystallize intermediates with resolving agents to isolate specific isomers .
Note : Isomeric ratios in pyrido-pyrimidines were inferred from NMR but not isolated due to instability .
How are purification challenges managed for sodium carboxylate derivatives?
Q. Advanced Research Focus
- Recrystallization : Use DMF/ethanol mixtures to exploit solubility differences between ester and carboxylate forms .
- Ion-Exchange Chromatography : Separate sodium salts from unreacted precursors using Dowex resins .
Caution : Avoid prolonged heating during hydrolysis to prevent decarboxylation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
